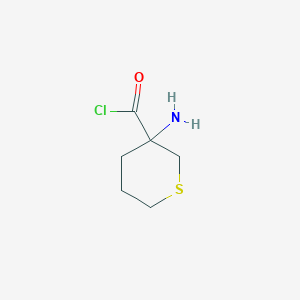
3-Aminothiane-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminothiane-3-carbonyl chloride is an organic compound featuring a thiane ring, which is a six-membered ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiane-3-carbonyl chloride typically involves the reaction of thiane derivatives with chlorinating agents. One common method includes the reaction of 3-aminothiane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
3-Aminothiane+SOCl2→3-Aminothiane-3-carbonyl chloride+SO2+HCl
This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions: 3-Aminothiane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiols and other reduced forms.
Substitution Reactions: The amino group can participate in substitution reactions, forming a wide range of substituted thiane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Produced via reduction reactions.
科学的研究の応用
3-Aminothiane-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Aminothiane-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The thiane ring’s sulfur atom can participate in redox reactions, influencing the compound’s overall reactivity and stability.
類似化合物との比較
Thiane Derivatives: Compounds like 3-aminothiane and 3-thianecarboxylic acid share structural similarities.
Carbonyl Chlorides: Compounds such as benzoyl chloride and acetyl chloride exhibit similar reactivity due to the presence of the carbonyl chloride group.
Uniqueness: 3-Aminothiane-3-carbonyl chloride stands out due to the presence of both an amino group and a thiane ring, offering unique reactivity patterns and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic and medicinal chemistry.
特性
CAS番号 |
754916-86-4 |
|---|---|
分子式 |
C6H10ClNOS |
分子量 |
179.67 g/mol |
IUPAC名 |
3-aminothiane-3-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2 |
InChIキー |
QDEJNQRUEABUEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CSC1)(C(=O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



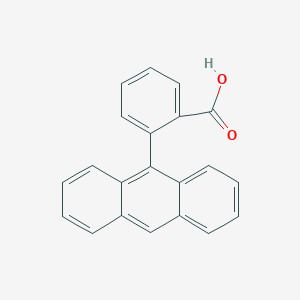

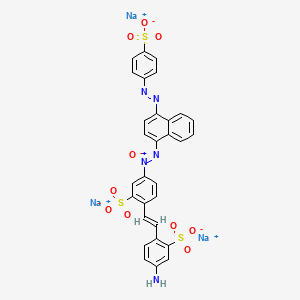
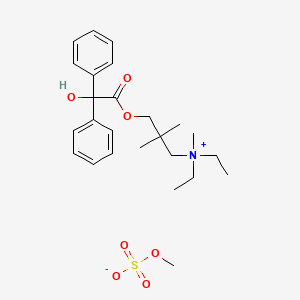
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
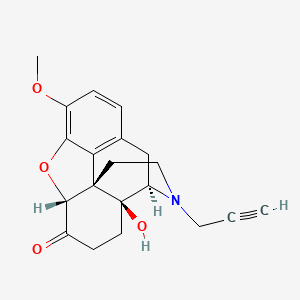
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
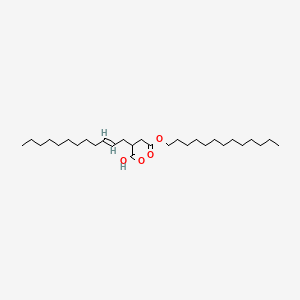



![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
